![molecular formula C13H12BrF3N2O3 B13728643 ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B13728643.png)
ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is significant in pharmaceuticals and agrochemicals due to its influence on the biological activity of molecules .
Preparation Methods
The synthesis of Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 4-bromoacetophenone, and 4-(trifluoromethyl)phenylhydrazine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate undergoes various chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate can be compared with similar compounds such as:
Ethyl (2Z)-chloro-2-{2-[4-(methoxyphenyl)hydrazin-1-ylidene]acetate: This compound has a similar hydrazone structure but with different substituents, leading to variations in its chemical and biological properties.
Ethyl (2Z)-2-chloro-2-{2-[4-(methoxyphenyl)hydrazin-1-ylidene]acetate: Another similar compound with a chloro group instead of a bromo group, affecting its reactivity and applications.
Properties
Molecular Formula |
C13H12BrF3N2O3 |
|---|---|
Molecular Weight |
381.14 g/mol |
IUPAC Name |
ethyl (Z)-4-bromo-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoate |
InChI |
InChI=1S/C13H12BrF3N2O3/c1-2-22-12(21)11(10(20)7-14)19-18-9-5-3-8(4-6-9)13(15,16)17/h3-6,20H,2,7H2,1H3/b11-10-,19-18? |
InChI Key |
KEAVRETUKUYCIF-HNYIIJDWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\CBr)/O)/N=NC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C(=C(CBr)O)N=NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine](/img/structure/B13728565.png)
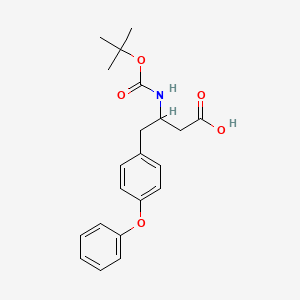
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
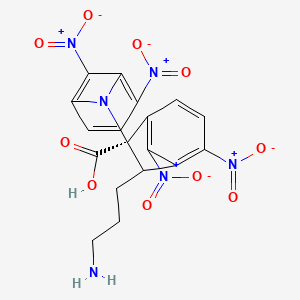
![methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate](/img/structure/B13728595.png)
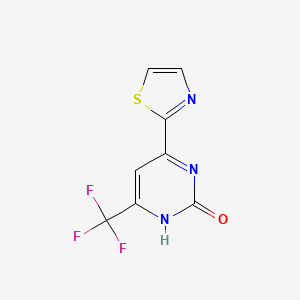
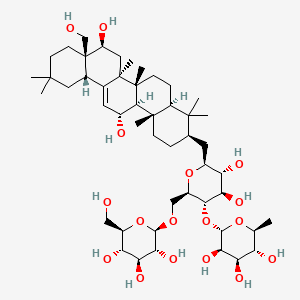
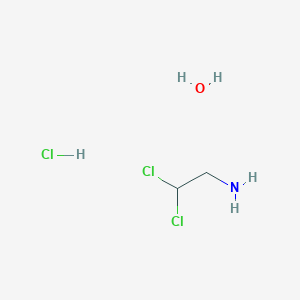
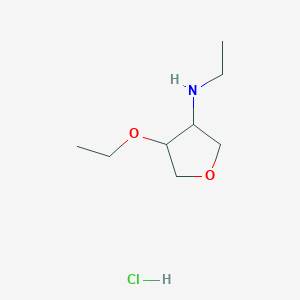
![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)
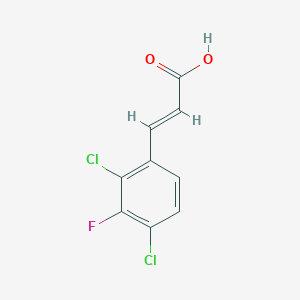
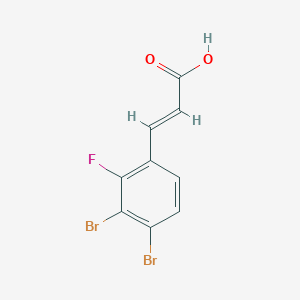
![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
